molecular formula C18H23N5OS B5151874 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine

4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine

Cat. No. B5151874
M. Wt: 357.5 g/mol
InChI Key: DPVUXARTJQXRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is not fully understood. It has been shown to interact with various proteins and enzymes, including kinases and phosphatases. It may also modulate neurotransmitter release and uptake.
Biochemical and Physiological Effects:
4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It may also have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool compound for studying the function of various proteins and enzymes. However, its complex synthesis method and limited solubility may make it difficult to use in certain experiments.

Future Directions

There are many future directions for research on 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of interest is its use as a tool compound to study the function of various proteins and enzymes. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
In conclusion, 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is a promising compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its applications in scientific research.

Synthesis Methods

The synthesis of 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has been achieved using various methods. One of the most common methods is the reaction of 4-methyl-6-chloro-2-(4-thienylcarbonyl)pyrimidine with 1-pyrrolidinecarboxamide and 1-(2-piperazinyl)-4-thiophenylmethanone in the presence of a base. This method yields the desired compound in good yield and purity.

Scientific Research Applications

4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has potential applications in scientific research. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. It has also been used as a tool compound to study the function of various proteins and enzymes.

properties

IUPAC Name

[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-14-13-16(21-6-2-3-7-21)20-18(19-14)23-10-8-22(9-11-23)17(24)15-5-4-12-25-15/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVUXARTJQXRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(pyrrolidin-1-YL)-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine

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